molecular formula C10H10N2O B565955 1H-Indole-d5-3-acetamide CAS No. 1204700-53-7

1H-Indole-d5-3-acetamide

Cat. No.: B565955
CAS No.: 1204700-53-7
M. Wt: 179.234
InChI Key: ZOAMBXDOGPRZLP-SNOLXCFTSA-N
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Description

1H-Indole-d5-3-acetamide is a deuterated derivative of indole-3-acetamide, a compound that plays a significant role in the biosynthesis of indole-3-acetic acid, a common plant hormone. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-d5-3-acetamide typically involves the deuteration of indole-3-acetamide. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst. This process ensures the incorporation of deuterium at specific positions in the indole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterated compound. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-d5-3-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

1H-Indole-d5-3-acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-d5-3-acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a precursor to indole-3-acetic acid, influencing plant growth and development. The deuterium labeling allows for detailed studies of its metabolic fate and interaction with enzymes involved in its biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-d5-3-acetamide is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking in metabolic studies and offers insights into reaction mechanisms that are not possible with non-deuterated compounds .

Properties

IUPAC Name

2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13)/i1D,2D,3D,4D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAMBXDOGPRZLP-SNOLXCFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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